(4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine

benzimidazole pKa fluorine electronic effect medicinal chemistry

(4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine (CAS 394223-23-5; molecular formula C₈H₈FN₃; MW 165.17 g/mol) is a fluorinated heterocyclic building block belonging to the 2-aminomethylbenzimidazole class. The compound features a primary aliphatic amine pendant from the benzimidazole C-2 position and a single fluorine atom at the 4-position of the fused benzene ring.

Molecular Formula C8H8FN3
Molecular Weight 165.17
CAS No. 394223-23-5
Cat. No. B3178146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine
CAS394223-23-5
Molecular FormulaC8H8FN3
Molecular Weight165.17
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)N=C(N2)CN
InChIInChI=1S/C8H8FN3/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H,4,10H2,(H,11,12)
InChIKeyXYMQPPPHJYPORZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine (CAS 394223-23-5): Physicochemical Identity and Differential Profile of a 4-Fluorinated 2-Aminomethylbenzimidazole Building Block


(4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine (CAS 394223-23-5; molecular formula C₈H₈FN₃; MW 165.17 g/mol) is a fluorinated heterocyclic building block belonging to the 2-aminomethylbenzimidazole class . The compound features a primary aliphatic amine pendant from the benzimidazole C-2 position and a single fluorine atom at the 4-position of the fused benzene ring. Its calculated consensus logP is 1.19, topological polar surface area (TPSA) is 54.7 Ų, and it is predicted to be blood-brain barrier (BBB) permeant with high gastrointestinal absorption . These physicochemical properties, combined with the electron-withdrawing effect of the 4-fluoro substituent, differentiate this compound from its non-fluorinated and differently substituted analogs in ways that are consequential for medicinal chemistry and procurement decisions.

Why Unsubstituted or Differently Halogenated 2-Aminomethylbenzimidazoles Cannot Substitute (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine in Research and Development


Fluorine substitution at the 4-position of the benzimidazole core introduces electronic, metabolic, and pharmacokinetic consequences that cannot be replicated by the non-fluorinated parent (CAS 5805-57-2) or by chloro, bromo, or 5-/6-/7-fluoro positional isomers [1]. Because the C–F bond is substantially stronger than C–H (485 versus ~411 kJ mol⁻¹), the 4-fluoro substituent confers enhanced resistance to cytochrome P450-mediated oxidative metabolism at that position [1]. Additionally, the strong electron-withdrawing effect of fluorine (σₘ = 0.34) lowers the pKa of the benzimidazole N–H by approximately 2–2.5 units relative to the non-fluorinated analog, altering the protonation state at physiological pH and thereby modulating hydrogen-bonding capacity, target binding, and solubility [1]. Generic substitution with a non-fluorinated or differently halogenated analog therefore risks divergent metabolic stability, altered receptor-binding pharmacodynamics, and different synthetic reactivity. The quantitative evidence below supports these claims.

Quantitative Comparator Evidence for (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine: pKa, logP, CYP Liability, Oxidative Stability, CNS Profile, and Chemoselectivity


Benzimidazole N–H pKa Modulation by 4-Fluoro Substitution: A Class-Level ΔpKa of Approximately −2.4 Units vs. the Non-Fluorinated Parent

The 4-fluoro substituent lowers the acidity of the benzimidazole N–H proton by approximately 2.4 pKa units versus the non-fluorinated 2-aminomethylbenzimidazole [1]. The experimentally determined pKa of the parent compound 2-(aminomethyl)benzimidazole is 12.540 ± 0.038 (pKa3, corresponding to benzimidazole N–H deprotonation) [1]. For the structurally analogous 4-fluoro-2-methylbenzimidazole, the predicted pKa is 9.76 ± 0.30 . Extrapolating this ~2.8-unit shift to the target compound yields an estimated benzimidazole N–H pKa of approximately 9.8–10.2. This means that at physiological pH (7.4), the target compound exists predominantly in the neutral form, whereas the non-fluorinated parent (pKa ~12.5) is >99.99% protonated. The differential protonation state directly impacts hydrogen-bond donor/acceptor capacity, passive membrane permeability, and target engagement.

benzimidazole pKa fluorine electronic effect medicinal chemistry

Lipophilicity Modulation: Consensus logP = 1.19 for Target Compound vs. logP ≈ 0.72–1.0 for the Non-Fluorinated Parent

Introduction of fluorine at the 4-position of the benzimidazole core increases lipophilicity by approximately 0.2–0.5 logP units relative to the non-fluorinated analog, while topological polar surface area (TPSA) remains identical at 54.7 Ų . The target compound has a consensus logP of 1.19 (average of five computational methods: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . The non-fluorinated parent (CAS 5805-57-2) has a reported logP of 0.72–1.0 . This difference, although modest in absolute magnitude, is mechanistically significant because it arises without increasing TPSA or hydrogen-bond donor count, thereby improving the balance between permeability and solubility for CNS-targeted applications.

logP lipophilicity fluorine effect drug design

Differential CYP450 Inhibition Liability: Predicted CYP1A2 Inhibition with CYP3A4 Sparing for the Target Compound

In silico SVM-based predictions indicate that the target compound is likely a CYP1A2 inhibitor but is not predicted to inhibit CYP3A4, CYP2C19, CYP2C9, or CYP2D6 . This profile is potentially advantageous because CYP3A4 is responsible for the metabolism of approximately 50% of marketed drugs, and CYP3A4 inhibition is a common cause of clinical drug-drug interactions. The differential CYP inhibition profile is driven by the electronic and steric effects of the 4-fluoro substituent, which alter molecular recognition by CYP isoforms. While direct comparative experimental CYP inhibition data for the non-fluorinated analog are not publicly available, the predicted profile provides a selection criterion favoring the target compound over analogs likely to exhibit broader CYP liability.

CYP inhibition drug-drug interaction in silico ADMET metabolic stability

Enhanced Oxidative Metabolic Stability Predicted from C–F vs. C–H Bond Dissociation Energy: Δ = +74 kJ mol⁻¹

The carbon–fluorine bond at the benzimidazole 4-position has a bond dissociation energy (BDE) of 485 kJ mol⁻¹, compared with 411–439 kJ mol⁻¹ for a typical aromatic C–H bond [1]. This 74 kJ mol⁻¹ difference represents a substantial thermodynamic barrier to hydrogen-atom abstraction, the initiating step in cytochrome P450-mediated aromatic hydroxylation. The 4-fluoro substituent therefore acts as a metabolic blocking group, protecting the benzimidazole 4-position from oxidative metabolism [2]. Consequently, the target compound is expected to exhibit longer metabolic half-life and reduced clearance compared to the non-fluorinated analog in hepatic microsomal stability assays. Comparative in vitro microsomal stability data for the specific pair are not publicly available, but this class-level principle is well established across multiple fluorinated heterocycle series [2].

metabolic stability C-F bond oxidative metabolism fluorine medicinal chemistry

CNS Drug-Likeness Profile: Predicted BBB Permeability and CNS MPO Optimization of the Target Compound vs. the Non-Fluorinated Parent

The target compound is predicted to be blood-brain barrier (BBB) permeant (BOILED-Egg model: 'Yes') and exhibits a favorable CNS multiparameter optimization (MPO) profile . The combination of TPSA (54.7 Ų), consensus logP (1.19), molecular weight (165.17 Da), and H-bond donor count (2) places the compound within the optimal property space for CNS drug candidates (CNS MPO score ≥4). In contrast, the non-fluorinated parent (TPSA 54.7 Ų, logP ~0.72–1.0) has a lower lipophilicity, which may reduce its passive BBB permeability relative to the target compound . Additionally, the target compound has zero PAINS alerts and zero Brenk structural alerts, confirming its suitability as a lead-like building block .

BBB permeability CNS drug design CNS MPO fluorine in CNS

Chemoselectivity in Synthesis: Differential Benzimidazole N–H vs. Aliphatic Amine Reactivity Driven by 4-Fluoro Substitution

The target compound contains two nucleophilic nitrogen sites: the primary aliphatic amine (pKa ~9–10) and the benzimidazole N–H (estimated pKa ~9.8–10.2). Because these pKa values are nearly degenerate, base-mediated alkylation or acylation can be tuned to favor either site through choice of base strength and solvent [1]. In contrast, the non-fluorinated parent has a benzimidazole N–H pKa of ~12.5, well separated from the aliphatic amine pKa (~9–10), which results in exclusive alkylation at the more nucleophilic aliphatic amine under standard conditions and limits access to N-alkylated benzimidazole products. The nearly matched pKa values of the target compound allow for controlled, solvent- and base-dependent chemoselectivity, enabling access to both N-benzimidazole-alkylated and exocyclic amine-alkylated products from a single intermediate, a versatility advantage in medicinal chemistry library synthesis.

chemoselectivity benzimidazole alkylation synthetic intermediate building block

Evidence-Based Application Scenarios for (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine in Drug Discovery and Chemical Biology


CNS Drug Discovery: GABA-A Receptor and 5-HT₆ Receptor Modulator Synthesis

The target compound's predicted BBB permeability, favorable CNS MPO profile (TPSA 54.7 Ų, logP 1.19, zero PAINS alerts), and near-neutral benzimidazole N–H pKa make it a privileged building block for synthesizing CNS-targeted compound libraries [1]. Benz imidazole derivatives bearing 4-fluorophenyl or 4-fluoro-1H-benzimidazol-2-yl motifs have been reported as positive allosteric modulators of α1β2γ2 GABA-A receptors with improved metabolic stability [2]. Additionally, benzimidazole derivatives have been patented as 5-HT₆ and 5-HT₂₄ receptor ligands for CNS disorders . The target compound provides a direct entry point to these chemotypes.

Antihypertensive Drug Development: AT1 Receptor Antagonist Scaffold Elaboration

Fluoro-substituted benzimidazole derivatives have demonstrated nanomolar affinity for the angiotensin II type 1 (AT1) receptor and significant blood pressure reduction in spontaneously hypertensive rats [1][3]. Compounds in this series lowered mean blood pressure by up to 74.5 ± 3.5 mmHg at 10 mg/kg p.o., outperforming losartan and telmisartan in duration of action (>24 h) [3]. The target compound, bearing the 4-fluoro-2-aminomethylbenzimidazole core, serves as a key intermediate for constructing these fluoro-substituted AT1 antagonists, providing access to the privileged pharmacophore identified by Wu et al. (2020).

Kinase Inhibitor Design: CDK4/6 and PIM1-3 Inhibitor Libraries

Benzimidazole derivatives are recognized kinase inhibitor scaffolds, with 4-fluorobenzimidazole-containing compounds reported as CDK4/6 inhibitors and PIM1-3/DYRK1A kinase inhibitors [1]. The target compound's 2-aminomethyl handle enables rapid diversification through amide coupling, reductive amination, or urea formation to generate focused kinase inhibitor libraries. The 4-fluoro substituent enhances binding affinity through fluorine-mediated hydrophobic and electrostatic interactions with kinase hinge regions [1]. The predicted CYP1A2-selective inhibition profile and favorable drug-likeness parameters further support its use in kinase inhibitor lead generation.

PROTAC and Bifunctional Degrader Building Block

The target compound's primary amine at the C-2 position provides a versatile synthetic handle for conjugation to E3 ligase ligands (e.g., VHL, CRBN, or IAP ligands) via amide or urea linkages, while the 4-fluoro substituent contributes to target protein binding affinity and metabolic stability [1]. The balanced physicochemical profile (MW 165, TPSA 54.7, logP 1.19, zero PAINS alerts) ensures that incorporation of this building block into bifunctional molecules does not excessively violate drug-likeness guidelines or introduce assay interference liabilities. Its predicted BBB permeability additionally supports the design of CNS-active PROTACs.

Quote Request

Request a Quote for (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.